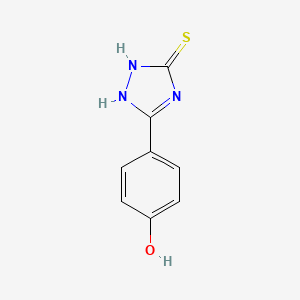

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Descripción general

Descripción

The compound 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol and its derivatives have been the subject of research due to their potential applications in medical treatments, particularly in the context of breast cancer therapy. One of the derivatives, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, has shown promise as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in the progression of breast cancer. The development of these compounds has been guided by both biological results and in silico analysis, leading to the synthesis of a series with various substituents that have been evaluated for their inhibitory potency .

Synthesis Analysis

The synthesis of related compounds has been documented, with a focus on achieving high inhibitory activity against STS. The most active compound identified in the series, referred to as 5l, demonstrated an STS inhibitory potency in MCF-7 cells with an IC50 value significantly lower than that of the reference compound Irosustat. This indicates a successful synthetic approach in enhancing the biological activity of these compounds. The synthesis process likely involves the introduction of sulfamoyl groups and various substituents to the core triazolylphenol structure to optimize the interaction with the target enzyme .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FT-IR and X-ray diffraction. For instance, a derivative with a benzene-1,2-dicarbonitrile moiety was found to have a monoclinic crystal structure with weak intermolecular C-H…N type hydrogen bonds. Theoretical studies using density functional theory (DFT) have been employed to predict geometrical parameters, vibration frequencies, and molecular electrostatic potential (MEP) maps, which were then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, the research on its derivatives suggests that these compounds can interact with biological targets through hydrogen bonding and other non-covalent interactions. For example, the presence of weak inter- and intramolecular C–H…N-type hydrogen bonds and π–π interactions between triazole and phenyl rings in a phthalonitrile derivative indicates the potential for these compounds to engage in chemical reactions with enzymes like STS .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have implications for their biological activity. The presence of hydrogen bonds and π–π interactions can influence the solubility, stability, and overall reactivity of the compounds. Theoretical calculations, such as those determining HOMO–LUMO energies, provide insights into the electronic properties that are crucial for understanding how these compounds might interact with biological molecules. The MEP maps offer a visual representation of the electron distribution within the molecule, which is important for predicting sites of reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenols, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like A. niger (Hussain, Sharma, & Amir, 2008).

Crystal Structure Analysis

The crystal structure of 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile was determined, revealing weak inter- and intramolecular hydrogen bond interactions and π–π interactions between triazole and phenyl rings, adding depth to the understanding of the molecular interactions and structural stability of these compounds (Ustabaş et al., 2018).

Antimicrobial and Pharmacological Properties

The antimicrobial and pharmacological properties of thiosemicarbazide and 1,2,4-triazole derivatives, including those derived from 4-phenyl-4H-1,2,4-triazole-3-thione, were extensively studied. These compounds exhibited significant antimicrobial activities and also showed influence on the central nervous system in behavioral tests (Popiołek et al., 2011).

Antiproliferative and Antilipolytic Activities

A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were synthesized and demonstrated notable antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This suggests their potential as druggable leads with antidiabesity–antineoplastic capacities (Shkoor et al., 2021).

Structural Characterization and Coordination Compounds

The structural characterization of specific 1,2,4-triazoles, such as 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, was detailed, showcasing their potential as precursors for coordination compounds with interesting optical and magnetic properties (Slyvka et al., 2022).

Direcciones Futuras

The future directions for research on “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” could include further exploration of its synthesis, reactivity, and potential biological activities. Given the diverse biological activities associated with 1,2,4-triazole compounds, there may be potential for the development of novel drug candidates or other applications .

Propiedades

IUPAC Name |

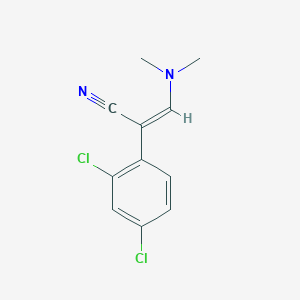

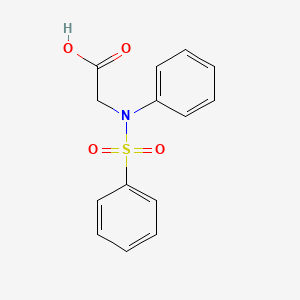

5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQAENHMNKYJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955678 | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | |

CAS RN |

3414-96-8 | |

| Record name | 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)